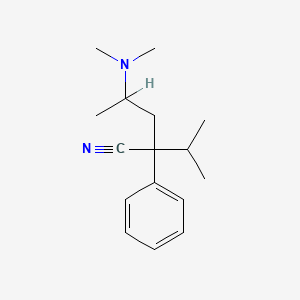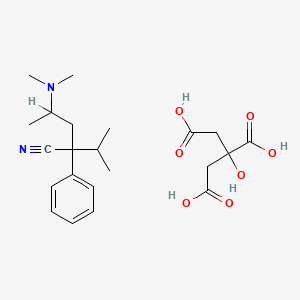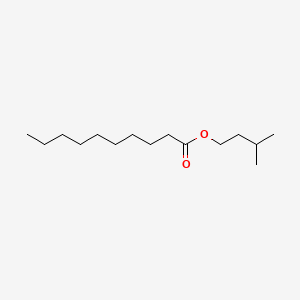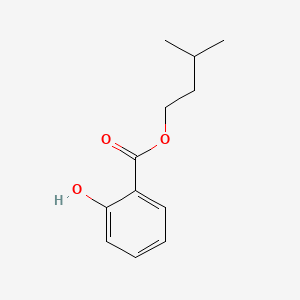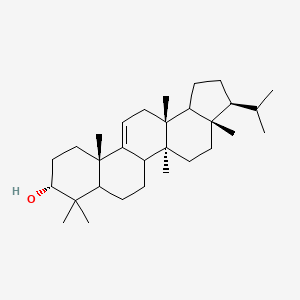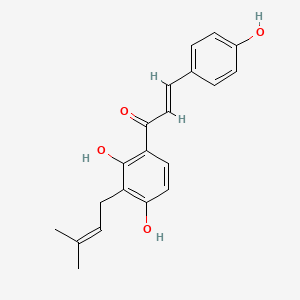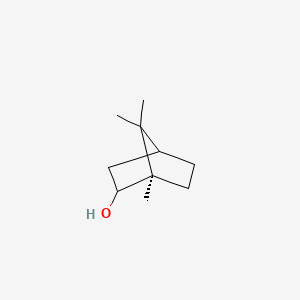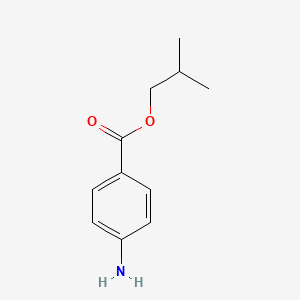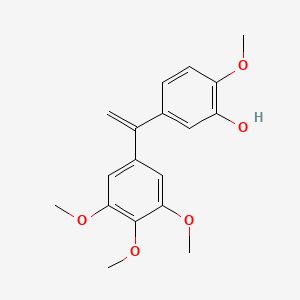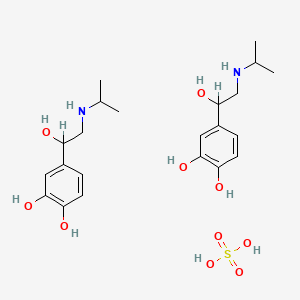
Sulfate d'isoprénaline
Vue d'ensemble
Description
Isoproterenol Sulfate is the sulfate salt form of isoproterenol, a beta-adrenergic receptor agonist with bronchodilator activity. Isoproterenol binds to beta-2 adrenergic receptors in bronchial smooth muscle, thereby activating intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, relieve bronchospasms, improve mucociliary clearance and inhibit the release of mediators of immediate hypersensitivity from cells, especially from mast cells.
Isopropyl analog of EPINEPHRINE; beta-sympathomimetic that acts on the heart, bronchi, skeletal muscle, alimentary tract, etc. It is used mainly as bronchodilator and heart stimulant.
See also: Isoproterenol (has active moiety).
Applications De Recherche Scientifique
Recherche en cardiologie
Sulfate d'isoprénaline: est largement utilisé dans la recherche en cardiologie en raison de sa puissante activité bêta-adrénergique. Il peut induire des effets inotropes et chronotropes positifs sur le cœur, ce qui en fait un outil précieux pour étudier les blocages cardiaques, la bradycardie et les scénarios d'arrêt cardiaque . Les chercheurs l'utilisent pour comprendre la réponse cardiaque à la stimulation bêta-adrénergique et pour développer des traitements pour diverses affections cardiaques.
Études sur les maladies pulmonaires
Dans le domaine des maladies pulmonaires, le this compound a été historiquement utilisé pour ses propriétés bronchodilatatrices. Bien que moins courant aujourd'hui en raison de la disponibilité d'agents plus sélectifs, il sert toujours de composé de référence dans les études explorant la réactivité bronchique et le développement de nouveaux médicaments contre l'asthme .
Neurosciences
Le this compound joue un rôle dans la recherche en neurosciences, en particulier dans les études relatives au système nerveux sympathique. Il agit sur les récepteurs bêta-adrénergiques, qui sont des cibles pour les catécholamines qui stimulent le système nerveux sympathique. Cela le rend utile pour enquêter sur les troubles neurologiques tels que la maladie de Parkinson et pour explorer les effets des médicaments sympathomimétiques sur les voies neurales .
Chimie analytique
En chimie analytique, le this compound est utilisé comme matériau de référence standard pour l'étalonnage des instruments et la validation des méthodes analytiques. Ses propriétés bien caractérisées permettent la quantification précise des substances dans les échantillons pharmaceutiques et les fluides biologiques, en utilisant des techniques telles que la spectroélectrochimie .
Pharmacologie
Le rôle du this compound en pharmacologie est essentiel pour le développement et les tests de médicaments. Il aide à comprendre la pharmacodynamique et la pharmacocinétique des agonistes bêta-adrénergiques. Son absorption rapide et son élimination de la circulation fournissent des informations sur le métabolisme des médicaments et la conception de composés ayant les profils thérapeutiques souhaités .
Recherche sur les allergies et l'anaphylaxie
Bien qu'il ne s'agisse pas d'un traitement principal des allergies, le this compound a été étudié pour ses effets potentiels sur les réactions allergiques et l'anaphylaxie. Sa capacité à stimuler les récepteurs bêta-adrénergiques peut influencer les symptômes cardiovasculaires et respiratoires associés aux réactions allergiques graves .
Induction de l'arythmie
Le this compound est utilisé dans les laboratoires d'électrophysiologie pour induire des arythmies, notamment les tachyarythmies. Cette application est cruciale pour tester l'efficacité des médicaments anti-arythmiques et pour comprendre les mécanismes électrophysiologiques sous-jacents aux différents types d'arythmies .
Traitement de l'asthme et du bronchospasme
Historiquement, le this compound était utilisé dans le traitement de l'asthme et du bronchospasme en raison de ses effets bronchodilatateurs. Bien qu'il ait été largement remplacé par des agents plus sélectifs dans la pratique clinique, il reste un composé important dans la recherche et le développement de nouveaux bronchodilatateurs .
Mécanisme D'action
Isoprenaline sulphate, also known as Isoproterenol sulfate anhydrous or Isoproterenol sulfate, is a non-selective beta-adrenergic agonist . It has a wide range of applications in the medical field, particularly in treating heart-related conditions and bronchospasm during anesthesia .
Target of Action
Isoprenaline primarily targets beta-1 and beta-2 adrenergic receptors . These receptors play a crucial role in regulating heart rate, cardiac contractility, and bronchial muscle tone .
Mode of Action
Upon binding to its targets, Isoprenaline activates the alpha subunit of G-protein coupled receptors, causing it to exchange GMP for GTP . This activation allows the alpha subunit to dissociate from the beta and gamma subunits . The result is an increase in intracellular calcium in cardiac myocytes, leading to positive inotropic, lusitropic, chronotropic, and dromotropic effects .
Biochemical Pathways
The activation of beta-1 adrenergic receptors by Isoprenaline leads to an increase in intracellular calcium in cardiac myocytes . This increase in calcium has several downstream effects, including increased heart rate and cardiac contractility . Beta-1 activation also activates the Renin-Angiotensin-Aldosterone System (RAAS) in the kidney .
Pharmacokinetics
Isoprenaline has a short duration of action as it is rapidly cleared . It is metabolized primarily in the liver and other tissues by the enzyme catechol-O-methyltransferase (COMT) to the 3-O-methyl isoproterenol metabolite, which is subsequently conjugated with sulfate . The primary route of excretion for Isoprenaline is renal .
Result of Action
The activation of beta-adrenergic receptors by Isoprenaline leads to several physiological effects. These include an increase in heart rate and cardiac contractility, dilation of bronchi, and a decrease in diastolic blood pressure by lowering peripheral vascular resistance . These effects make Isoprenaline effective in treating conditions such as heart block, Adams-Stokes attacks, and bronchospasm during anesthesia .
Analyse Biochimique
Biochemical Properties
Isoprenaline Sulphate interacts with beta-1 and beta-2 adrenergic receptors, causing the alpha subunit of G-protein coupled receptors to exchange GMP for GTP . This activates the alpha subunit, allowing it to dissociate from the beta and gamma subunits . The dissociation of the alpha subunit activates adenylate cyclase, converting ATP to cyclic AMP . Cyclic AMP then activates protein kinase A (PKA), which phosphorylates cardiac L-type calcium channels such as Ca v 1.2 .
Cellular Effects
Isoprenaline Sulphate has a profound effect on various types of cells and cellular processes. It increases cardiac output by increasing the heart rate and cardiac contractility . It also decreases diastolic blood pressure by lowering peripheral vascular resistance . In addition, it has been found to stimulate insulin secretion, thus increasing the risk of hypokalaemia .
Molecular Mechanism
The molecular mechanism of Isoprenaline Sulphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a non-selective beta adrenergic receptor agonist, causing the alpha subunit of G-protein coupled receptors to exchange GMP for GTP . This leads to the activation of adenylate cyclase, conversion of ATP to cyclic AMP, and activation of protein kinase A (PKA), which phosphorylates cardiac L-type calcium channels .
Temporal Effects in Laboratory Settings
Isoprenaline Sulphate has an immediate onset of action and its half-life is 2.5-5 minutes
Dosage Effects in Animal Models
In animal models, the effects of Isoprenaline Sulphate vary with different dosages . Low doses of Isoprenaline Sulphate (0.3 to 6 mg/kg) have been shown to induce cardiac hypertrophy accompanied by fibrosis and necrosis of the tissue .
Metabolic Pathways
Isoprenaline Sulphate is predominantly metabolized to glucuronide conjugates . It can also be O-methylated by catechol O-methyltransferase to the metabolite 3-O-methylisoprenaline, which can further be glucuronidated .
Propriétés
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H17NO3.H2O4S.2H2O/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4;;/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQPTVCVZLUXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.O.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976254 | |
| Record name | Isoproterenol sulfate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6078-56-4, 299-95-6 | |
| Record name | Isoproterenol sulfate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006078564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoproterenol sulfate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoprenaline sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isoprenalinsulfat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROTERENOL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925FX3X776 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




